Afatinib Impurity 73 Designation and Method‑Verified Chromatographic Profile Versus 4‑Bromobut‑2‑enamide
The compound is specifically designated Afatinib Impurity 73 and is one of five known impurities resolute in stability‑indicating UPLC methods for Afatinib dosage forms, whereas the structurally similar 4‑bromobut‑2‑enamide (primary amide) has no designated role in Afatinib impurity profiling [1]. The validated UPLC method achieves baseline separation of all five impurities including this compound under reversed‑phase gradient conditions (Acquity UPLC HSS PFP column, 0.1 % formic acid/acetonitrile), confirming its unique retention and quantitation [1].
| Evidence Dimension | Impurity reference standard designation |
|---|---|
| Target Compound Data | Afatinib Impurity 73 |
| Comparator Or Baseline | 4‑Bromobut‑2‑enamide – not designated |
| Quantified Difference | Qualitative designation (Impurity 73 vs none) |
| Conditions | API drug substance impurity profiling per ICH guidelines |
Why This Matters
Procurement of the correct impurity standard is essential for regulatory compliance in Afatinib QC, as using a non‑designated analog would invalidate the analytical method.
- [1] Ivaturi R, Manikya ST, Satyaveni S. Validated Stability Indicating UPLC Method for Afatinib and Its Impurities in Pharmaceutical Dosage Form. Indian Drugs. 2021. View Source
